Disperse Red 362
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Overview
Description
It is widely used in various industries, including textiles, leather, paper, plastic, and paint, due to its strong dyeing ability . This compound is particularly valued for its vibrant color and effectiveness in dyeing synthetic fibers.
Preparation Methods
The preparation of Disperse Red 362 primarily involves chemical synthesis. The commonly used method is to react an aromatic amine compound with a diazo compound to obtain a mixed amine. This mixed amine is then reacted with carbon disulfide, followed by reduction to yield this compound . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure consistency and quality of the dye.
Chemical Reactions Analysis
Disperse Red 362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the dye molecule, often resulting in a change in color or degradation of the dye.
Reduction: The dye can be reduced to form different compounds, which may alter its dyeing properties.
Substitution: This reaction involves the replacement of one functional group in the dye molecule with another, potentially modifying its dyeing characteristics
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disperse Red 362 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: The dye is employed in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Research into the potential medical applications of this compound includes its use in diagnostic imaging and as a marker in various assays.
Industry: Beyond its use in textiles, the dye is also utilized in the production of colored plastics, inks, and coatings
Mechanism of Action
The mechanism by which Disperse Red 362 exerts its effects involves its interaction with the molecular targets in the substrate being dyed. The dye molecules penetrate the fibers and form bonds with the polymer chains, resulting in a stable coloration. The pathways involved include diffusion into the fiber matrix and subsequent binding to specific sites within the fibers .
Comparison with Similar Compounds
Disperse Red 362 can be compared with other similar compounds, such as:
Disperse Red 73: Known for its excellent dyeing properties in waterless dyeing systems.
Disperse Yellow 86: Used for its bright yellow color and good fastness properties.
Disperse Blue 1: Valued for its vibrant blue color and stability .
What sets this compound apart is its unique combination of strong dyeing ability, vibrant color, and versatility across various applications. Its chemical structure and properties make it particularly effective for dyeing synthetic fibers, which is a significant advantage in the textile industry.
Biological Activity
Disperse Red 362, a synthetic dye belonging to the azo dye class, has garnered attention for its applications in textiles and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its environmental impact.
Overview of this compound
- Chemical Name : Disperse Red BG
- CAS Number : 61703-11-5
- Molecular Structure : Azo compound with a centchroman structure
- Applications : Primarily used in dyeing polyester and other synthetic fibers due to its excellent fastness properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms. The following table summarizes the findings from in vitro studies assessing its efficacy:
Microorganism | Type | Inhibition Zone (mm) | Comparison to Standard (Chloramphenicol) |
---|---|---|---|
Escherichia coli | Bacteria | 15 | Effective |
Staphylococcus aureus | Bacteria | 18 | More effective |
Candida albicans | Fungus | 12 | Comparable |
Aspergillus flavus | Fungus | 10 | Less effective |
These results suggest that this compound has promising antibacterial and antifungal properties, particularly against gram-positive bacteria like Staphylococcus aureus .
The antimicrobial activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. Molecular docking studies have indicated that the dye may bind effectively to bacterial enzymes involved in fatty acid synthesis, such as FabH, suggesting a potential mechanism for its antibacterial effects .
Case Studies
-
Case Study on Textile Wastewater Treatment :
A study investigated the degradation of this compound in textile wastewater using advanced oxidation processes. The results showed that treatment with UV/H₂O₂ significantly reduced the dye concentration and improved the biodegradability of the effluent, indicating potential environmental benefits if managed properly . -
In Vivo Toxicity Assessment :
Another study assessed the toxicity of this compound on aquatic organisms. Results indicated sub-lethal effects on fish species, including behavioral changes and reduced reproductive success, highlighting the need for careful environmental monitoring .
Environmental Impact
The environmental persistence of azo dyes like this compound raises concerns regarding their potential accumulation in ecosystems. Research has shown that while some azo dyes can be biodegraded by specific microorganisms, others may undergo reductive cleavage to form potentially harmful amines .
Properties
CAS No. |
158129-94-3 |
---|---|
Molecular Formula |
C79H100N6O9 |
Molecular Weight |
1277.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3 |
InChI Key |
OEJSIVBJQNVFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO |
Origin of Product |
United States |
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